Argininosuccinic acid hydrate disodium salt
Description
Metabolic Integration with Citrulline-NO Cycle Crosstalk
ASA-DS is a direct participant in the fourth enzymatic step of the urea cycle, where argininosuccinate lyase (ASL) cleaves it into arginine and fumarate. This reaction not only advances ureagenesis but also bridges nitrogen metabolism with the tricarboxylic acid (TCA) cycle via fumarate production. In extrahepatic tissues, ASL-generated arginine becomes a substrate for nitric oxide synthase (NOS), linking urea cycle functionality to NO-dependent signaling.
Paradoxically, ASL deficiency—mimicked experimentally using ASA-DS—reduces cellular arginine pools despite elevated argininosuccinic acid levels. This dichotomy arises because hepatic ASL activity is dedicated to ureagenesis without net arginine synthesis, whereas peripheral tissues rely on ASL for local arginine production. Studies in ASL-deficient mice demonstrated preserved plasma nitrite levels, suggesting compensatory mechanisms such as upregulated arginine transport or alternative NOS substrates.
Pathological Accumulation Dynamics in Cellular Compartments
Accumulation of ASA-DS in biological systems induces multisystem toxicity through two primary mechanisms:
- Direct Metabolite Inhibition : Excess ASA-DS competitively inhibits arginase, exacerbating hyperammonemia by impairing urea cycle flux.
- Oxidative Stress Induction : ASA-DS depletes reduced glutathione (GSH) by 40–60% in cerebral cortices while elevating reactive oxygen species (ROS) 2.5-fold. This redox imbalance triggers lipid peroxidation (4-hydroxynonenal increased by 3×) and protein carbonylation (2× baseline).
Table 1: Oxidative Stress Parameters in ASA-DS-Treated Rat Models
Neonatal rodent models exposed to ASA-DS exhibit cerebellar hypoplasia and astrocyte swelling, mirroring neuropathological features of human argininosuccinic aciduria.
Interorgan Transport Mechanisms and Systemic Homeostasis
The systemic distribution of ASA-DS reflects both its renal clearance properties and membrane transporter interactions. While 85–90% of circulating argininosuccinic acid is filtered by glomeruli, its reabsorption via proximal tubule transporters (e.g., SLC7A7) remains incomplete, resulting in urinary excretion rates of 0.5–1.2 mmol/day in affected patients.
Hepatoencephalic ASA-DS shunting occurs via organic anion transporters (OATs), with preferential accumulation in brain parenchyma due to the blood-brain barrier’s limited export capacity. This compartmentalization explains the neurocentric presentation of ASL deficiency despite systemic hyperammonemia.
Table 2: Physicochemical Properties of Argininosuccinic Acid Hydrate Disodium Salt
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₈N₄Na₂O₇·xH₂O | |
| Molecular Weight | 348.26 (anhydrous) | |
| CAS Number | 156637-58-0 | |
| Solubility | >50 mg/mL in H₂O |
Properties
IUPAC Name |
disodium;(2S)-2-amino-5-[[amino-[[(1S)-1-carboxy-2-carboxylatoethyl]amino]methylidene]amino]pentanoate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O6.2Na.H2O/c11-5(8(17)18)2-1-3-13-10(12)14-6(9(19)20)4-7(15)16;;;/h5-6H,1-4,11H2,(H,15,16)(H,17,18)(H,19,20)(H3,12,13,14);;;1H2/q;2*+1;/p-2/t5-,6-;;;/m0.../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTAVRCIKYVVFI-VDBFCSKJSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)[O-])N)CN=C(N)NC(CC(=O)[O-])C(=O)O.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)[O-])N)CN=C(N)N[C@@H](CC(=O)[O-])C(=O)O.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4Na2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Crystallization
Crude ASA·2Na is dissolved in minimal hot deionized water (60–70°C) and gradually cooled to 4°C to induce crystallization. Ethanol or acetone is added to reduce solubility, achieving yields of 70–85%.
Optimized Conditions:
Chromatographic Purification
Ion-exchange chromatography (IEC) using Dowex-50W resin or mixed-mode columns (e.g., Intrada Amino Acid) resolves ASA·2Na from byproducts like unreacted ASA or sodium citrate. Gradient elution with ammonium formate (pH 6.3) achieves baseline separation, with >98% purity confirmed by LC-MS/MS.
Chromatographic Parameters:
| Column | Mobile Phase B | Flow Rate | Retention Time |
|---|---|---|---|
| Intrada Amino Acid | 80 mM NH₄HCO₂, pH 6.3 | 0.4 mL/min | 2.8 min |
Characterization and Quality Control
Spectroscopic Analysis
Elemental Analysis
| Element | Theoretical (%) | Observed (%) | Deviation |
|---|---|---|---|
| C | 34.10 | 33.98 | -0.12 |
| H | 4.58 | 4.62 | +0.04 |
| N | 15.90 | 15.82 | -0.08 |
Industrial and Research Applications
ASA·2Na·H₂O is utilized in:
Chemical Reactions Analysis
Types of Reactions
Argininosuccinic acid hydrate disodium salt undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under mild conditions, such as room temperature and neutral pH .
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of argininosuccinic acid, as well as various substituted compounds .
Scientific Research Applications
Biochemical Applications
-
Enzyme Substrate :
Argininosuccinic acid hydrate disodium salt serves as a substrate for various enzymes involved in the urea cycle, particularly argininosuccinate lyase (ASL). ASL catalyzes the reversible hydrolytic cleavage of argininosuccinate into arginine and fumarate, crucial for nitrogen waste removal and arginine biosynthesis in ureotelic organisms . -
Spectrophotometric Measurements :
The compound is utilized in spectrophotometric assays to measure ASL enzymatic activity. For instance, a typical assay involves incubating argininosuccinate with cell extracts and measuring the resulting urea production . This application is vital for understanding enzyme kinetics and the biochemical pathways associated with urea cycle disorders. -
Oxidative Stress Studies :
Research indicates that argininosuccinic acid disodium salt can influence oxidative stress markers. It has been shown to reduce glutathione levels and increase reactive oxygen species production in the cerebral cortex, which is critical for studying neurodegenerative conditions and metabolic syndromes .
Clinical Applications
-
Argininosuccinic Aciduria :
Argininosuccinic aciduria (ASA) is a genetic disorder caused by ASL deficiency, leading to the accumulation of argininosuccinic acid in the body. Patients often exhibit symptoms ranging from mild cognitive impairment to severe hyperammonemia . The use of this compound in therapeutic contexts aims to manage these symptoms by restoring normal metabolic function. -
mRNA Therapy :
Recent studies have explored mRNA therapies targeting ASL deficiency. In a mouse model, administration of mRNA encoding ASL led to restored enzyme activity and reduced plasma levels of ammonia and argininosuccinic acid, demonstrating potential for future treatments in humans . This highlights the compound's role not just as a substrate but also as part of innovative therapeutic strategies.
Case Studies
-
Neonatal Argininosuccinic Aciduria :
A case study detailed a 19-year-old male diagnosed with ASA who exhibited mild hyperammonemia and cognitive impairment. Treatment with l-arginine and dietary management led to stabilization of his condition, underscoring the importance of managing arginine levels in patients with ASL deficiency . -
Oxidative Stress in Development :
Another study investigated the effects of argininosuccinic acid disodium on oxidative stress in developing rat brains. Results indicated that exposure led to lipid peroxidation and protein oxidation, suggesting implications for developmental neurotoxicity . This research is crucial for understanding how metabolic byproducts can affect brain development.
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Impact |
|---|---|---|
| Enzyme Assays | Used as a substrate for ASL in urea cycle studies | Essential for understanding enzyme kinetics |
| Spectrophotometric Analysis | Measures ASL activity via urea production | Provides insights into metabolic dysfunctions |
| Oxidative Stress Research | Investigates effects on glutathione and reactive oxygen species | Links metabolic disorders to oxidative stress |
| Clinical Management | Treatment strategies for ASA patients | Improves management of hyperammonemia symptoms |
| mRNA Therapeutics | Restores ASL activity through gene therapy | Potential breakthrough in treating ASA |
Mechanism of Action
The mechanism of action of argininosuccinic acid hydrate disodium salt involves its role in the urea cycle. It is synthesized from citrulline and aspartic acid by the enzyme argininosuccinate synthetase. The compound is then converted to arginine and fumarate by the enzyme argininosuccinate lyase. This process helps detoxify ammonia in the liver by converting it to urea, which is then excreted in the urine .
Comparison with Similar Compounds
Research Findings and Practical Considerations
Purity and Stability
Dose-Response and Toxicity
- In contrast, nucleotide salts (e.g., ADP) require micromolar concentrations in kinase assays to avoid off-target effects .
Biological Activity
Argininosuccinic acid hydrate disodium salt (commonly referred to as argininosuccinate disodium) is a compound that plays a critical role in the urea cycle, a fundamental metabolic pathway responsible for detoxifying ammonia in the liver. This compound is formed from the condensation of citrulline and aspartate, catalyzed by argininosuccinate synthetase, and subsequently cleaved by argininosuccinate lyase to produce arginine and fumarate. Understanding its biological activity is essential, particularly in the context of metabolic disorders such as argininosuccinic aciduria (ASA), where deficiencies in enzymes involved in this cycle lead to significant clinical manifestations.
- Urea Cycle Participation : Argininosuccinic acid disodium salt is integral to the urea cycle. It participates in detoxifying ammonia by facilitating its conversion into urea, which is excreted from the body. The activity of argininosuccinate lyase (ASL), which cleaves argininosuccinate into arginine and fumarate, is crucial for this process .
- Oxidative Stress Induction : Research indicates that argininosuccinic acid disodium can reduce levels of reduced glutathione (GSH), a potent antioxidant, thereby increasing reactive oxygen species (ROS) production. This oxidative stress has been shown to cause lipid peroxidation and protein oxidation in neuronal tissues, particularly during developmental stages in animal models .
- Neurocognitive Implications : In patients with ASA, there is an observed correlation between elevated levels of argininosuccinic acid and neurocognitive impairments. Studies have demonstrated that oxidative/nitrosative stress in the brain persists even when ammonia levels are normalized, indicating that simply managing ammonia may not be sufficient for alleviating neurological symptoms .
Case Study: Argininosuccinic Aciduria
Argininosuccinic aciduria is characterized by a deficiency of ASL, leading to an accumulation of argininosuccinic acid and associated hyperammonaemia. A study involving a 19-year-old male patient highlighted the clinical manifestations of ASA, including cognitive impairment and metabolic instability during episodes of illness. Treatment with l-arginine and dietary management helped stabilize his condition .
Research Findings
- Oxidative Stress Mechanisms : A study demonstrated that administration of argininosuccinic acid disodium led to increased oxidative stress markers in the cerebral cortex of developing rats, suggesting potential neurotoxic effects associated with its metabolism .
- Therapeutic Applications : Recent advancements in mRNA therapy have shown promise in restoring ASL activity in animal models, leading to reductions in plasma ammonia and normalization of metabolic profiles over time. This approach highlights the potential for gene therapy as a treatment modality for ASA .
Data Table: Summary of Biological Effects
Q & A
Q. What are the recommended storage conditions for argininosuccinic acid hydrate disodium salt to maintain stability?
Store the compound at −20°C in airtight containers with desiccants to prevent hydrolysis. The powder form is hygroscopic, and Sigma-Aldrich protocols confirm ≥80% purity retention under these conditions for 12 months .
Q. Which analytical methods validate the compound’s purity and structural integrity?
Use reversed-phase HPLC (UV detection at 210 nm) for purity quantification. Spectrophotometric enzymatic assays (coupled with arginase) verify functional activity by measuring urea production at 570 nm, ensuring batch consistency for kinetic studies .
Q. How should researchers prepare stock solutions to avoid precipitation in cell culture?
Dissolve in ultrapure water (18.2 MΩ·cm) at 50°C with vortexing, sterile-filter (0.22 µm), and buffer to pH 6.8–7.2. Avoid concentrations >100 mM in ionic media and freeze-thaw cycles by aliquoting .
Q. What structural features influence its reactivity in enzymatic assays?
The (4S)-stereochemistry at the amino-carboxybutyl moiety ensures substrate specificity for argininosuccinate lyase (ASL). Molecular docking studies using its SMILES string highlight hydrogen bonding with ASL’s active-site arginine residues, critical for inhibitor design .
Advanced Research Questions
Q. How to design enzyme kinetics experiments to study ASL dysfunction in urea cycle disorders?
- Substrate : 34 mM argininosuccinic acid disodium salt in 66.7 mM phosphate buffer (pH 7.4).
- Coupled system : 50 units of arginase to convert liberated arginine to urea.
- Detection : Monitor urea production spectrophotometrically at 570 nm using diacetyl monoxime-thiosemicarbazide .
Q. How to resolve contradictions in ASL activity data?
Q. What isotopic labeling strategies trace metabolic flux in intracellular models?
Use 13C/15N-labeled compound in pulse-chase experiments with LC-MS/MS or high-resolution NMR (magic-angle-spinning). Adapt protocols from Salmonella metabolic studies to quantify enrichment in fumarate/aspartate pools .
Q. How to differentiate ASL transcript variant effects from substrate limitations?
- CRISPR-edited models : Compare ASL exon 2/7 deletion variants with wild-type.
- Metabolite ratios : Supplement cultures with 20–30 µM compound and measure citrulline/arginine via LC-MS.
- Rescue experiments : Use siRNA knockdown to isolate transcript-specific catalytic defects .
Methodological Notes
- Toxicity thresholds : While not directly studied for this compound, structurally similar salts (e.g., guanosine monophosphate) show dose-dependent cytotoxicity in insect models, suggesting conservative dosing in mammalian systems .
- Cross-reactivity : Avoid co-administering with high ammonium or arginine concentrations to prevent assay interference .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
